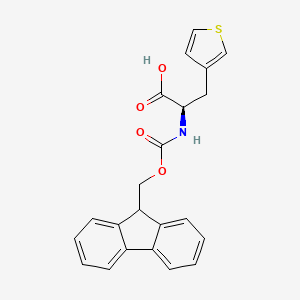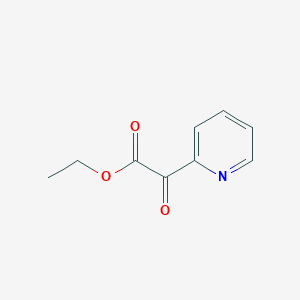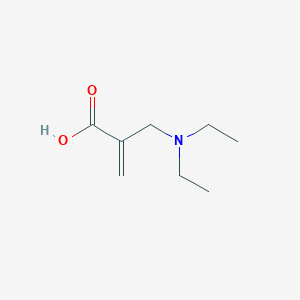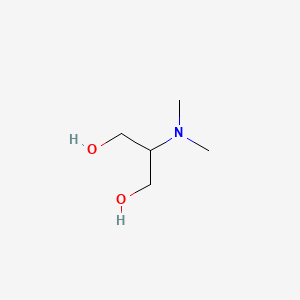
Fmoc-D-3-thienylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-3-thienylalanine, also known as Fmoc-Thi-D-Ala, is an amino acid derivative used in the field of medicinal chemistry for the synthesis of peptides and proteins. It is a versatile and useful building block for peptide synthesis due to its unique properties. Fmoc-Thi-D-Ala is a derivative of the amino acid threonine, containing a thiophene group at the 3-position of the threonine side chain. It is a protected amino acid, meaning that it has an Fmoc protecting group attached to the nitrogen atom of the amino acid. This protects the amino acid from chemical reactions and helps to ensure the desired product is obtained during the synthesis process.
Applications De Recherche Scientifique
1. Solid Phase Synthesis of Carbonylated Peptides
Fmoc-amino acids, including Fmoc-D-3-thienylalanine, are instrumental in the solid phase synthesis of carbonylated peptides. These peptides are models for oxidatively modified peptides in biological systems related to various diseases (Waliczek et al., 2015).
2. Self-Assembly and pH Influence
Fmoc-amino acids like this compound demonstrate self-assembly properties influenced by pH, which is crucial for the development of hydrogels and biomaterials (Tang et al., 2009).
3. Synthesis of Phosphonomethylphenylalanine Derivatives
The synthesis of D,L-Fmoc protected 4-phosphonomethylphenylalanine derivatives, suitable for solid phase peptide synthesis, is another application. This synthesis is important for creating analogs of phosphorylated proteins (Baczko et al., 1996).
4. Antibacterial Composite Materials
Fmoc-amino acids are used in developing antibacterial composite materials. The incorporation of Fmoc-decorated building blocks into resin-based composites has shown to inhibit bacterial growth (Schnaider et al., 2019).
5. Supramolecular Features in Biomedical Research
The structural and supramolecular features of Fmoc-amino acids, including this compound, are integral to biomedical research. Their roles in the design and development of hydrogelators, biomaterials, or therapeutics are significant (Bojarska et al., 2020).
6. Bio-Inspired Building Blocks
The self-organization of Fmoc-amino acids, including this compound, is key in the fabrication of functional materials. Their applications extend to cell cultivation, drug delivery, and therapeutic properties (Tao et al., 2016).
7. Hydrogelation of Fmoc-Phenylalanine Derivatives
Fmoc-phenylalanine derivatives, including this compound, are essential in the hydrogelation process in aqueous solvents. Understanding the role of their aromatic side-chains helps in enhancing self-assembly into amyloid-like fibrils (Ryan et al., 2010).
8. Modulation of Optical Properties
The optical properties of the Fmoc group in Fmoc-amino acids, including this compound, can be modulated through pH-dependent self-assembly. This has implications in designing materials with specific optical characteristics (Tao et al., 2015).
9. Native Chemical Ligation at Phenylalanine
This compound plays a role in the native chemical ligation at phenylalanine, essential in synthesizing complex peptides and proteins (Crich & Banerjee, 2007).
10. Lipase-Supported Synthesis of Peptidic Hydrogels
The lipase-supported synthesis of peptidic hydrogels using Fmoc-amino acids, including this compound, demonstrates the potential of these acids in creating defined biomatrices for biomedical applications (Chronopoulou et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
FMOC-D-3-THIENYLALANINE, also known as this compound or Fmoc-3-(3-thienyl)-D-alanine, is primarily used as a building block in the synthesis of peptides and proteins . The primary targets of this compound are the amino groups of these peptides and proteins .
Mode of Action
The mode of action of this compound involves the protection of the amino groups during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that protects the amino group from unwanted reactions during the synthesis . The FMOC group is then removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is involved in the biochemical pathways of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins . The compound’s thienylalanine residue can be incorporated into peptide sequences, offering a versatile platform for the synthesis of complex peptides .
Result of Action
The result of this compound’s action is the successful synthesis of peptides and proteins with the desired sequence and structure . By protecting the amino groups during synthesis, this compound ensures that the peptide bonds are formed correctly, leading to the production of functional peptides and proteins .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the stability of the FMOC group is affected by the pH of the environment, with the group being stable under acidic conditions but labile under basic conditions . Additionally, the temperature and solvent used during peptide synthesis can also impact the efficacy of this compound .
Analyse Biochimique
Biochemical Properties
Fmoc-D-3-thienylalanine plays a role in biochemical reactions, particularly as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage
Cellular Effects
Given its role as an ergogenic supplement, it may influence cell function by affecting energy metabolism and stress response
Molecular Mechanism
It is known to be involved in the secretion of anabolic hormones and the supply of fuel during exercise
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZJMRHROCYGY-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)








